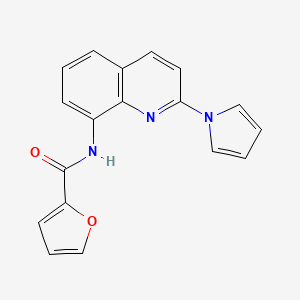

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide, also known as PQ401, is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. PQ401 is a small molecule inhibitor of the protein kinase CK2, which is involved in multiple cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Antibacterial Activity

This compound has been found to have significant antibacterial activity. A study found that a series of similar compounds were prepared and evaluated for their antibacterial activity . Some of these compounds showed strong antibacterial properties .

Antitubercular Activity

In addition to antibacterial activity, some of these compounds also demonstrated antitubercular properties . This suggests that they could potentially be used in the treatment of tuberculosis .

Enzyme Inhibition

These compounds have been found to inhibit certain enzymes, specifically enoyl ACP reductase and DHFR enzymes . This could have potential applications in the development of new drugs .

Drug Development

The derivatives of this compound are very important starting materials for drugs . Therefore, the development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

Monoclonal Antibody Production

There is a continuous demand to improve monoclonal antibody production for medication supply and medical cost reduction . Compounds similar to “N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide” could potentially be used in this process .

Synthesis of Novel Series

Synthesis of Pyrrolo[1,2-a]quinoxalines

An aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed . This process utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .

Potential Uses in Biological and Medical Sciences

Given the pronounced docking properties and biological activity of these compounds, they represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences .

Mechanism of Action

Target of Action

Compounds with similar structures, such as quinolinyl-pyrazoles, have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells

Mode of Action

It is suggested that the compound might interact with its targets through the formation of new c–c and c–n bonds

Biochemical Pathways

For instance, quinolinyl-pyrazoles have been shown to interact with cells in a way that is associated with bioassay

Result of Action

It is suggested that the compound might cause changes in the cellular environment through the formation of new c–c and c–n bonds

properties

IUPAC Name |

N-(2-pyrrol-1-ylquinolin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-18(15-7-4-12-23-15)19-14-6-3-5-13-8-9-16(20-17(13)14)21-10-1-2-11-21/h1-12H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAIJWNUSLLIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)

![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2573586.png)

![1-(4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2573587.png)